(6-(Trifluoromethyl)morpholin-2-yl)methanol is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluoromethyl group and a hydroxymethyl group. Its molecular formula is , and it has garnered interest in various scientific fields due to its unique properties and potential applications.
This compound falls under the category of fluorinated organic compounds, specifically those containing morpholine derivatives. Morpholines are cyclic amines that are often used in pharmaceuticals and agrochemicals. The trifluoromethyl group is known for enhancing the biological activity of compounds, making them more lipophilic and resistant to metabolic degradation.
The synthesis of (6-(trifluoromethyl)morpholin-2-yl)methanol involves several key steps:
The synthetic route must be optimized for yield and purity, often employing techniques such as continuous flow reactors and advanced purification methods to facilitate large-scale production.
The molecular structure of (6-(trifluoromethyl)morpholin-2-yl)methanol features a morpholine ring with a hydroxymethyl group at one position and a trifluoromethyl group at another. The stereochemistry is significant, as it influences the compound's reactivity and interaction with biological targets.
(6-(Trifluoromethyl)morpholin-2-yl)methanol can undergo various chemical reactions:
Common reagents for these reactions include sodium hydride for substitution processes and various oxidizing agents under acidic or basic conditions.
The mechanism of action for (6-(trifluoromethyl)morpholin-2-yl)methanol primarily revolves around its interactions with biological targets, which may include enzymes or receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that fluorinated compounds often exhibit altered pharmacokinetics compared to their non-fluorinated counterparts, which could lead to increased efficacy in therapeutic applications .
(6-(Trifluoromethyl)morpholin-2-yl)methanol has several scientific applications:
The integration of trifluoromethyl (CF₃) groups with morpholine scaffolds represents a sophisticated approach to optimizing drug-like properties. (6-(Trifluoromethyl)morpholin-2-yl)methanol (CAS 2287332-16-3; C₆H₁₀F₃NO₂) exemplifies this hybrid architecture, combining hydrogen-bonding capabilities from its morpholine oxygen and methanol group with the steric and electronic influence of the CF₃ moiety. The compound’s cis-conformation is critical for spatial orientation of pharmacophores, enabling precise target engagement [1] [2]. Key physicochemical attributes include:
Table 1: Physicochemical Profile of (6-(Trifluoromethyl)morpholin-2-yl)methanol
Property | Value | Experimental Source |
---|---|---|
Molecular Formula | C₆H₁₀F₃NO₂ | [1] [2] |
Molecular Weight | 185.14 g/mol | [2] |
Hydrogen Bond Donors | 1 (hydroxyl) | [2] |
Hydrogen Bond Acceptors | 3 (N, O, O) | [2] |
SMILES Notation | OCC1CNCC(C(F)(F)F)O1 | [2] |
Topological Polar Surface Area | 38.3 Ų | Calculated from [2] |
Recent studies highlight this scaffold’s role in enhancing ligand efficiency. In pyrimidine-morpholine hybrids, analogs incorporating the (6-CF₃-morpholin-2-yl)methanol fragment exhibited IC₅₀ values of 12.1–17.2 μM against HepG2/A549 cells – surpassing cisplatin by 3.1-fold. Molecular dynamics confirmed stable EGFR binding (ΔG = −8.1 kcal/mol) via:
Morpholine’s journey in drug discovery began with timolol (1978, antihypertensive) and levofloxacin (1996, antibiotic), where its ring improved water solubility and membrane permeability [5]. The strategic incorporation of CF₃ groups emerged later to address limitations of early morpholine drugs:
Agrochemical applications paralleled pharmaceutical progress. Fenpropimorph (ISO-approved cereal fungicide) and tridemorph (BASF, 1960) demonstrated morpholine’s utility in crop protection, though without CF₃ optimization [5]. The synthesis of (6-(Trifluoromethyl)morpholin-2-yl)methanol represents a contemporary approach where regio- and stereochemical precision enable targeted bioactivity.
Table 2: Evolution of Key Morpholine-Containing Bioactive Agents
Era | Compound (Example) | Therapeutic Area | Structural Advancement |
---|---|---|---|
1970s–1990s | Timolol | Cardiovascular | Unsubstituted morpholine ring |
1990s–2000s | Levofloxacin | Antibacterial | Morpholine as piperazine bioisostere |
2000s–2010s | Gefitinib metabolites | Anticancer (EGFR) | Morpholine as metabolic handle |
2010s–Present | (6-CF₃-Morpholin-2-yl)methanol derivatives | Anticancer (mTOR/EGFR) | Stereodefined CF₃-morpholine hybrids |
Synthetic methodologies evolved from harsh cyclization conditions to modern systematic chemical diversity (SCD) approaches. The 2024 SCD platform enabled efficient production of 24 distinct C-functionalized morpholines from chiral amino alcohols, including precursors to (6-(Trifluoromethyl)morpholin-2-yl)methanol, achieving regiochemical control previously unattainable [8]. In mTOR inhibitors like compound 10e (IC₅₀ = 0.033 μM against A549 cells), the integration of this scaffold contributed to:
The bioactivity of (6-(Trifluoromethyl)morpholin-2-yl)methanol derivatives depends critically on three structural variables:
Table 3: Key Compounds Incorporating the (6-CF₃-Morpholin-2-yl)methanol Motif
Compound Class | Biological Target | Potency (IC₅₀/EC₅₀) | Structural Role of Hybrid Scaffold |
---|---|---|---|
Tetrahydroquinoline-morpholine (e.g., 10e) | mTOR kinase | 0.033 μM (A549) | Cis-CF₃ morpholine enables hydrophobic contact with W2239 |
Pyrimidine-morpholine (e.g., 2c) | EGFR tyrosine kinase | 12.1 μM (HepG2) | Hydroxyl group H-bonds with Thr766; CF₃ stabilizes π-stacking |
Quinoline derivatives | Antifungal agents | EC₅₀: 1.5–4.2 μg/mL | Scaffold modulates solubility/bioavailability |
These SAR principles guide rational design of next-generation hybrids. Current efforts focus on exploiting the scaffold’s synthetic versatility to generate:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: